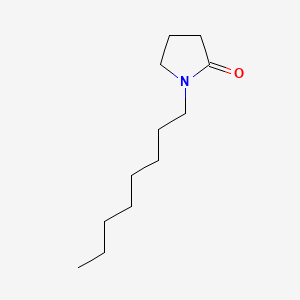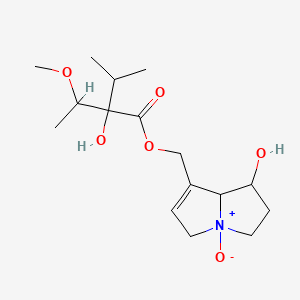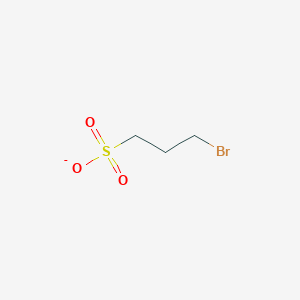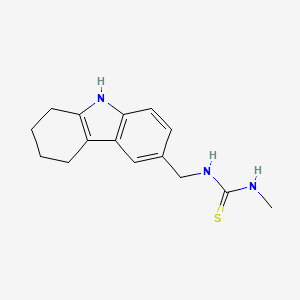
1-Octylpyrrolidin-2-one
Vue d'ensemble
Description
1-Octylpyrrolidin-2-one, also known as 1-octyl-2-pyrrolidone, is a member of the N-alkylpyrrolidin-2-one group. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the pyrrolidin-2-one ring. It is a clear, colorless liquid with a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . The compound is known for its chemical and thermal stability, making it a valuable surfactant and solvent in various industrial applications .
Mécanisme D'action
Target of Action
1-Octylpyrrolidin-2-one (NOP) primarily targets bacterial cells. It has demonstrated bacteriostatic as well as bactericidal effects against Gram-positive and certain Gram-negative bacteria .
Mode of Action
NOP interacts with bacterial cells, inhibiting their growth and even killing them at certain concentrations
Biochemical Pathways
The degradation of NOP is initiated by the octane-utilising bacteria of the genus Phenylobacterium. These bacteria use four carbon atoms of the NOP octyl chain and oxidise the terminal carbon atom of the remaining chain . The intermediate produced by these bacteria is a 4-(2-oxopyrrolidin-1-yl)butanoic acid . This intermediate is further degraded by other bacterial members of the microbial communities, namely Bordetella petrii and Arthrobacter sp . These bacteria are able to assimilate the nitrogen atom of the lactam ring, thus completing the degradation process .
Pharmacokinetics
Nop is known to be slightly soluble in water (12 g L −1) and possesses both chemical and thermal stability . Its logKow is 4.15, indicating its lipophilic nature .
Analyse Biochimique
Biochemical Properties
1-Octylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with octane-utilizing bacteria of the genus Phenylobacterium. These bacteria use four carbon atoms of the this compound octyl chain and oxidize the terminal carbon atom of the remaining chain . This interaction leads to the formation of an intermediate, 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is further degraded by other bacterial members such as Bordetella petrii and Arthrobacter sp .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has demonstrated bacteriostatic as well as bactericidal effects against Gram-positive and certain Gram-negative bacteria at concentrations ranging from 100 to 1000 mg/L . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. Initially, it binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with octane-utilizing bacteria results in the oxidation of the terminal carbon atom of the octyl chain, forming an intermediate product . This intermediate is further degraded by other bacterial members, which assimilate the nitrogen atom of the lactam ring, completing the degradation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable to photolytic degradation in water and soil . Its concentration can be successfully degraded by microbial communities of both river water and alluvial soil, with removal efficiencies reaching 87.2% and 88.4% of dissolved organic carbon, respectively . Long-term effects on cellular function observed in in vitro or in vivo studies include the compound’s ability to maintain its bacteriostatic and bactericidal properties over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic effects, while at higher concentrations, it demonstrates bactericidal properties . Threshold effects observed in these studies indicate that the compound’s efficacy increases with dosage, but toxic or adverse effects may occur at very high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its degradation. The initial step involves the oxidation of the terminal carbon atom of the octyl chain by octane-utilizing bacteria . The intermediate product formed is further degraded by other bacterial members, which assimilate the nitrogen atom of the lactam ring . This process highlights the compound’s role in metabolic flux and its impact on metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . The compound’s hydrophilic-lipophilic balance allows it to effectively combine surface-active and solvent properties, facilitating its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the compound’s activity and function within the cell . For example, its interaction with bacterial members leads to its degradation and assimilation within specific cellular compartments .
Méthodes De Préparation
1-Octylpyrrolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidin-2-one with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The octyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Octylpyrrolidin-2-one has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
1-Octylpyrrolidin-2-one is similar to other N-alkylpyrrolidin-2-ones, such as:
1-Methylpyrrolidin-2-one: Known for its use as a solvent in the pharmaceutical and chemical industries.
1-Ethylpyrrolidin-2-one: Utilized in similar applications but with different solubility and stability profiles.
1-Butylpyrrolidin-2-one: Another solvent with distinct properties compared to this compound.
The uniqueness of this compound lies in its longer alkyl chain, which imparts higher hydrophobicity and enhances its ability to solubilize hydrophobic molecules .
Propriétés
IUPAC Name |
1-octylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOGHDFAVQKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036435 | |
| Record name | 1-Octyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Pyrrolidinone, 1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyl-2-pyrrolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10251 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2687-94-7 | |
| Record name | N-Octylpyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(n-Octyl)-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-octyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyrrolidinone, 1-octyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caprylyl Pyrrolidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YJ26SB8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of 1-Octylpyrrolidin-2-one and are there ways to mitigate its potential impact?
A: One study investigated the biodegradation of this compound using bacterial pairs isolated from river water and soil []. This suggests that biological degradation could be a potential route for the compound's breakdown in the environment. Further research is needed to fully understand the degradation pathways, rates, and potential metabolites of this compound in various environmental compartments. This information is crucial for assessing its long-term environmental impact and developing appropriate mitigation strategies.
Q2: How does the structure of pyrrolidin-2-one derivatives, particularly the alkyl chain length, influence their interaction with solutes?
A: A study investigated the activity coefficients at infinite dilution of various solutes in 1-ethylpyrrolidin-2-one and 1,5-dimethylpyrrolidin-2-one using gas-liquid chromatography []. Comparing this data with similar studies on this compound, pyrrolidin-2-one, and 1-methylpyrrolidin-2-one could provide valuable insights into how the alkyl chain length in these compounds affects their interaction with different solutes. This structure-property relationship is essential for understanding the compound's behavior as a solvent and its potential applications in separation processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)



![4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate](/img/structure/B1229287.png)
![N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B1229289.png)
